1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one
Description
1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one (C${11}$H${13}$FOS, MW 212.28) is a fluorinated aromatic ketone featuring a propylthio (-SPr) substituent. Its synthesis likely involves nucleophilic substitution or thioalkylation reactions, similar to analogs such as 1-cyclohexyl-2-(phenylthio)ethan-1-one (52.4% yield via K$2$CO$3$-mediated substitution) .
Properties
Molecular Formula |
C11H13FOS |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H13FOS/c1-2-7-14-8-11(13)9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 |
InChI Key |
LTCFLYLHSISCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 2-Fluoroacetophenone Derivatives
A common approach is to start from 1-(2-fluorophenyl)ethan-1-one or its halogenated derivatives and introduce the propylthio group via nucleophilic substitution.
Step 1: Preparation of 2-Fluoroacetophenone Derivative
1-(2-Fluorophenyl)ethan-1-one can be prepared or procured as a starting material. This compound features a fluorine atom ortho to the ketone group on the phenyl ring.
Step 2: Introduction of Propylthio Group
The propylthio group is introduced by reaction of the ketone derivative with a propylthiolate nucleophile (e.g., sodium propylthiolate or potassium propylthiolate) under basic conditions. The nucleophile attacks the electrophilic carbon adjacent to the carbonyl group, replacing a leaving group such as a halogen or a suitable activated group.
This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures (0–50 °C) for several hours (2–24 h), often under inert atmosphere to prevent oxidation of the thiol group.
Wittig-Horner Type Reactions (Related Analogues)
Although direct literature on this compound is limited, analogous methods for related compounds such as 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene have been reported. These involve:
Preparation of phosphonic acid diesters from halobenzyl chlorides and phosphorous acid esters (e.g., trimethyl phosphite).
Reaction of these phosphonic acid diesters with fluoroacetophenone derivatives under strong alkaline conditions (e.g., sodium hydroxide, potassium hydroxide) in solvents like toluene or benzene.
The reaction proceeds via a Wittig-Horner mechanism to form substituted ethanone derivatives.
This method could be adapted for the propylthio-substituted compound by using appropriate sulfur-containing phosphonate reagents or by post-modification of the olefinic intermediates.
Thiolation via Thioether Formation from Halogenated Intermediates
Another approach is the reaction of halogenated ethanone intermediates (e.g., 1-(2-fluorophenyl)-2-halogen ethan-1-one) with propanethiol or its salts:
The halogenated intermediate is reacted with propanethiol in the presence of a base (e.g., potassium hydroxide) in ethanol or other suitable solvents.
This substitution leads to the formation of the propylthio ether linkage.
The reaction conditions are mild, typically room temperature to reflux, and the product can be purified by standard chromatographic techniques.
Reaction Conditions and Optimization
The preparation of this compound requires careful control of reaction parameters to maximize yield and purity:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Toluene | Polar aprotic solvents favor nucleophilic substitution |
| Temperature | 0–50 °C (for substitution); room temperature to reflux (for thiolation) | Lower temperatures reduce side reactions |
| Base | Sodium hydroxide, potassium hydroxide, sodium tert-butoxide | Strong bases deprotonate thiols to form nucleophiles |
| Reaction Time | 2–24 hours | Monitored by gas chromatography or TLC |
| Atmosphere | Inert (argon or nitrogen) | Prevents oxidation of thiol groups |
| Purification | Column chromatography (silica gel), recrystallization | Ensures high purity of product |
Analytical Data and Research Findings
Enantiomeric Purity : In related fluorophenyl ethanones, asymmetric hydrogenation methods have been used to produce optically active alcohols with enantiomeric excesses up to 99%, indicating potential for chiral synthesis routes.
Spectroscopic Characterization : The presence of the propylthio group can be confirmed by characteristic signals in ^1H NMR (triplet for propyl methyl protons around 0.9 ppm, multiplets for methylene protons) and ^13C NMR (signals for thiol-substituted carbon).
Reaction Monitoring : Gas chromatography and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
Yield and Purity : Yields for similar thiolation reactions range from 85% to 95%, with purities exceeding 94%, depending on reaction optimization.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Bases | Solvent(s) | Temperature Range | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | 1-(2-Fluorophenyl)ethan-1-one + propylthiolate | Sodium/potassium propylthiolate | DMF, DMSO | 0–50 °C | 2–24 h | 85–90 | Requires inert atmosphere |
| Wittig-Horner type (analogous) | o-Fluorobenzyl phosphonate + fluoroacetophenone | NaOH, KOH | Toluene, benzene | 20–30 °C | 12 h | 94.8 | Adaptable for sulfur analogues |
| Thiolation of halogenated ketone | 1-(2-Fluorophenyl)-2-halogen ethanone + propanethiol | KOH, EtOH | Ethanol | RT to reflux | Several h | 85–95 | Mild conditions, easy purification |
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration of the aromatic ring using halogens or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the propylthio group may contribute to its overall stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physical properties, and applications of 1-(2-fluorophenyl)-2-(propylthio)ethan-1-one with analogous compounds:
Electronic and Solubility Trends
- Sulfur-containing groups (-SPr vs. -SO$_2$Me) further modulate electronic properties; sulfones (e.g., dimethyl sulfone derivatives) are stronger electron-withdrawing groups than thioethers .
- Solubility : The hydroxyethylthio group in 1-(2,4-difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one increases hydrophilicity, making it more soluble in polar solvents compared to the hydrophobic propylthio chain in the target compound .
Pharmacological Potential
- Antitumor Activity: Analogous fluorophenyl-propenone derivatives (e.g., compound 5 in ) exhibit antitumor effects, suggesting that the fluorophenyl-thioether scaffold could be optimized for similar applications .
- Antifungal Applications : Compounds like 1-(2,4-dichlorophenyl)-2-(triazolyl)ethan-1-one () demonstrate antifungal activity, indicating that substituent variation (e.g., Cl vs. F) influences target selectivity .
Biological Activity
1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its mechanisms, effects on various cell lines, and structure-activity relationships (SAR).
The biological activity of this compound appears to be mediated through several pathways:
- Inhibition of Lysine-Specific Demethylase 1 (LSD1) : Similar compounds have shown that LSD1 plays a critical role in cancer progression. Inhibition of LSD1 can lead to reduced cell proliferation and migration in cancer cells, suggesting that this compound may exhibit similar properties. For instance, a related compound demonstrated an IC50 value of 7.64 μM against MGC-803 gastric cancer cells, indicating significant antiproliferative effects .
Structure-Activity Relationship (SAR)
The SAR studies of compounds related to this compound indicate that:
- Hydrophobicity : Compounds with higher hydrophobic character tend to exhibit better inhibitory activity against LSD1. For example, modifications in the hydrophobic groups significantly influenced the potency of related compounds .
- Substituent Effects : The presence of various substituents on the phenyl ring can alter the biological activity. Electron-donating groups have been associated with enhanced cytotoxicity in certain contexts .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | LSD1 | TBD | Potential inhibitor; further studies needed |
| Related Compound 27 | LSD1 | 0.564 | Potent inhibitor; reversible binding |
| Related Compound 14 | HCT116 cells | TBD | Induced apoptosis; cell cycle arrest observed |
Case Studies
Several studies have explored the effects of compounds similar to this compound on various cancer cell lines:
- Gastric Cancer : In MGC-803 cells treated with related compounds, significant accumulation of H3K4me2 was observed, indicating effective inhibition of LSD1 activity without affecting other histone modifications .
- Antitumor Activity : Compounds exhibiting thiazole moieties have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural elements similar to those in this compound could contribute to its biological efficacy .
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one, and how can impurities be minimized during purification?
Methodological Answer:
A common approach involves coupling 2-fluorophenylacetone derivatives with propylthiol groups under nucleophilic substitution conditions. For example, using a base like DBU to deprotonate the thiol and facilitate reaction with a halogenated intermediate (e.g., bromo or chloro derivatives of 2-fluorophenylacetone) . To remove impurities, consider acid-base extraction: reacting the crude product with concentrated nitric acid to form a nitrate salt, which can be isolated via filtration and later regenerated using a mild base (e.g., NaHCO₃) . Purity should be confirmed via HPLC or GC-MS.
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in a solvent like dichloromethane/hexane. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structure solution is achieved via direct methods in SHELXS or SHELXD . Refinement uses SHELXL , which optimizes parameters like bond lengths, angles, and thermal displacement factors. Fluorine atoms require careful modeling due to their high electron density . For validation, check R-factors (<5%) and residual electron density maps .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
While specific toxicity data for this compound is limited, analogs with fluorophenyl and thioether groups suggest potential acute toxicity (oral/dermal/inhalation Category 4). Use PPE (gloves, goggles, fume hood), and avoid skin contact. Store in a cool, dry environment under inert gas (N₂/Ar). In case of exposure, rinse affected areas with water and seek medical evaluation. No environmental hazard data exists, so treat waste as hazardous .
Advanced: How can researchers evaluate the biological activity of this compound, and what structural modifications enhance cytotoxicity?
Methodological Answer:
Screen for cytotoxicity using assays like MTT or SRB against cancer cell lines (e.g., HeLa, MCF-7). For structure-activity relationship (SAR) studies, modify the thioether chain (e.g., replace propyl with cyclopropyl or aryl groups) or introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance stability and binding affinity . Testing against bacterial/fungal strains (e.g., S. aureus, C. albicans) can reveal antimicrobial potential. HRMS and NMR are critical for confirming derivative structures .
Advanced: How should contradictions in HRMS or NMR data be resolved during characterization?
Methodological Answer:
If observed HRMS ([M+Na]+) deviates from calculated values (e.g., ±0.0001 Da), verify ionization parameters (ESI vs. APCI) and calibrate the instrument with a standard (e.g., sodium trifluoroacetate). For NMR discrepancies (e.g., unexpected splitting in ¹H spectra), check for diastereomers or rotamers by variable-temperature NMR. If unresolved, use 2D techniques (COSY, HSQC) to assign signals unambiguously . Computational tools (e.g., DFT for predicting chemical shifts) can also aid interpretation .
Advanced: What strategies optimize the compound’s stability for long-term pharmacological studies?
Methodological Answer:
Stability is influenced by the thioether group’s susceptibility to oxidation. Strategies include:
- Formulation : Encapsulate in liposomes or cyclodextrins to shield reactive sites.
- Structural modification : Replace the propylthio group with a sulfone (oxidized derivative) or introduce steric hindrance (e.g., tert-butyl groups).
- Storage : Lyophilize and store under argon at -20°C. Monitor degradation via LC-MS every 3–6 months .
Advanced: How can computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. Key parameters include:
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict nucleophilic/electrophilic sites.
- Transition State Analysis : Identify energy barriers for reactions like thioether oxidation or ketone reduction.
Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of reactions) .
Basic: What spectroscopic techniques are essential for confirming the compound’s identity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
